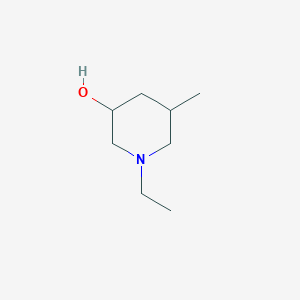

1-Ethyl-5-methylpiperidin-3-ol

説明

1-Ethyl-5-methylpiperidin-3-ol is a tertiary amine featuring a piperidine ring substituted with ethyl and methyl groups at the 1- and 5-positions, respectively, and a hydroxyl group at the 3-position. This compound is part of a broader class of piperidine derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. Notably, 1-Ethyl-5-methylpiperidin-3-ol has been listed as a discontinued product by CymitQuimica, a supplier specializing in high-purity tertiary amines . Its discontinuation may reflect challenges in synthesis, stability, or market demand, though specific reasons remain undisclosed.

特性

IUPAC Name |

1-ethyl-5-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-9-5-7(2)4-8(10)6-9/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMDXFRYJKQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC(C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methylpiperidin-3-ol can be synthesized through several methods. One common approach involves the alkylation of 3-hydroxypiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of 1-Ethyl-5-methylpiperidin-3-ol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

化学反応の分析

Types of Reactions: 1-Ethyl-5-methylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Halides or other substituted derivatives.

科学的研究の応用

1-Ethyl-5-methylpiperidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: It serves as a building block for the development of new drugs targeting neurological disorders and other medical conditions.

Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes

作用機序

The mechanism of action of 1-Ethyl-5-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural and Physicochemical Properties

The structural and functional group variations among piperidine derivatives significantly influence their physicochemical behavior. Below is a comparative analysis of 1-Ethyl-5-methylpiperidin-3-ol and two related compounds:

| Property | 1-Ethyl-5-methylpiperidin-3-ol | N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide | Piperidine-3-ol |

|---|---|---|---|

| Core Structure | Piperidine | Pyrrolidine | Piperidine |

| Substituents | 1-Ethyl, 5-methyl, 3-hydroxyl | 2-Hydroxyethyl, acetamide | 3-Hydroxyl |

| Molecular Weight (g/mol) | ~157.25 (calculated) | ~216.28 (calculated) | ~101.15 |

| Solubility | Moderate in polar solvents | High (due to hydrophilic groups) | High |

| Basicity (pKa) | ~9.5 (estimated) | ~8.5 (estimated, due to amide) | ~10.1 |

Key Observations :

- N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide exhibits enhanced solubility due to its hydroxyethyl and acetamide moieties, making it more suitable for aqueous-phase reactions .

- Piperidine-3-ol, lacking alkyl substituents, demonstrates higher basicity, which is critical in catalysis or drug design contexts.

Structural Analysis via SHELX Software

Crystallographic data for such compounds are often refined using SHELX programs, which are industry standards for small-molecule structural determination . For example:

- SHELXL enables precise refinement of hydrogen-bonding networks, critical for understanding the hydroxyl group’s role in 1-Ethyl-5-methylpiperidin-3-ol’s intermolecular interactions .

- Comparative studies using SHELX-derived data could reveal conformational differences between piperidine and pyrrolidine analogs, affecting their biological activity or stability .

生物活性

1-Ethyl-5-methylpiperidin-3-ol is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, characterized by the ethyl and methyl substitutions, influences its chemical reactivity and interaction with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

1-Ethyl-5-methylpiperidin-3-ol is known for its diverse chemical reactivity, which includes:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution : Undergoes nucleophilic substitution reactions where the hydroxyl group can be replaced by halides or amines.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 1-Ethyl-5-methylpiperidin-3-ol is attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors, leading to physiological effects that could be beneficial in therapeutic contexts. The specific pathways and targets can vary depending on the application, but potential interactions include:

- Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth, possibly through interference with metabolic pathways essential for bacterial survival.

- Anticancer Properties : Research indicates that derivatives of piperidine compounds may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds similar to 1-Ethyl-5-methylpiperidin-3-ol have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Effects

A study investigating the antimicrobial properties of piperidine derivatives found that 1-Ethyl-5-methylpiperidin-3-ol demonstrated significant inhibition against a range of microbial strains. The mechanism was hypothesized to involve disruption of cell membrane integrity and interference with DNA synthesis.

Anticancer Research

In a comparative study involving various piperidine derivatives, 1-Ethyl-5-methylpiperidin-3-ol was highlighted for its enhanced binding affinity to cancer cell targets. This property was linked to its structural features, which allow better interaction with protein binding sites, leading to improved cytotoxicity against specific cancer types .

Case Study 1: Anticancer Activity

In a recent investigation, researchers synthesized several piperidine derivatives and assessed their anticancer efficacy. 1-Ethyl-5-methylpiperidin-3-ol was included in the panel and exhibited a notable IC50 value against FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent. The study utilized an "escape from flatland" approach to enhance the three-dimensionality of the compounds, which improved their interaction with protein targets .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of various piperidine derivatives, including 1-Ethyl-5-methylpiperidin-3-ol. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound’s ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 1-Ethyl-5-methylpiperidin-3-ol compared to other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-Ethyl-5-methylpiperidin-3-ol | Significant | Moderate | Disruption of cell membranes; apoptosis induction |

| Piperidine | Minimal | Low | General metabolic interference |

| 1-Methylpiperidin-3-ol | Moderate | Low | Limited receptor binding |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。